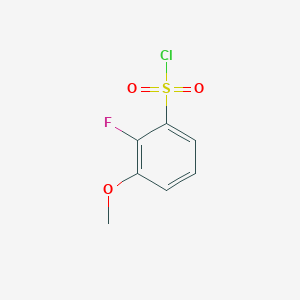

2-Fluoro-3-methoxybenzene-1-sulfonyl chloride

Overview

Description

2-Fluoro-3-methoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular weight of 224.64 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H6ClFO3S/c1-12-5-3-2-4-6 (7 (5)9)13 (8,10)11/h2-4H,1H3 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .Scientific Research Applications

Synthesis of Sulfonated Derivatives

Research has shown the synthesis of various sulfonated derivatives using compounds related to 2-Fluoro-3-methoxybenzene-1-sulfonyl chloride. For instance, the synthesis of 2-amino-5-fluorobenzenesulfonic acid was achieved through specific reactions involving sulfonyl chlorides (Courtin, 1982).

Application in Clickable Chemistry

A novel fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, demonstrates the potential of sulfonyl chlorides in clickable chemistry. This reagent has been used for the regioselective synthesis of sulfonylfluoro isoxazoles (Leng & Qin, 2018).

Pharmaceutical Intermediate Synthesis

Research indicates the synthesis of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, which involves reactions with sulfonyl chlorides. This process underscores the role of sulfonyl chlorides in pharmaceutical synthesis (Janakiramudu et al., 2017).

Polymer Synthesis

Sulfonyl chlorides are instrumental in the synthesis of polymers and copolymers, particularly those bearing sulfonic acid groups. The stability and reactivity of these groups in aminobenzenesulfonyl fluorides aid in developing various polymers (Hart & Timmerman, 1960).

Radiopharmaceutical Development

Sulfonyl fluorides, prepared in water, have been explored as potential means for 18F-labelled biomarkers in PET chemistry. This demonstrates the significance of sulfonyl chlorides in the development of radiopharmaceuticals (Inkster et al., 2012).

Proton Exchange Membranes

Sulfonyl chlorides contribute to the creation of proton exchange membranes in fuel cell applications. Their role in synthesizing specific monomers and copolymers is crucial for developing materials with high proton conductivity and low methanol permeability (Wang et al., 2012).

Safety and Hazards

This compound is classified as dangerous with the signal word "Danger" . It can cause severe skin burns and eye damage . Precautionary measures include avoiding inhaling dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mechanism of Action

Target of Action

Sulfonyl chlorides are generally known to react with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonate thioesters, respectively . These reactions are often used in the synthesis of various pharmaceuticals and other organic compounds .

Mode of Action

2-Fluoro-3-methoxybenzene-1-sulfonyl chloride, like other sulfonyl chlorides, is an electrophile that can undergo nucleophilic substitution reactions . The chlorine atom in the sulfonyl chloride group is a good leaving group, which makes the sulfur atom susceptible to attack by nucleophiles . This allows the compound to form bonds with various nucleophiles, leading to the formation of new compounds .

Biochemical Pathways

The compound’s ability to form sulfonamides, sulfonate esters, and sulfonate thioesters suggests that it could potentially interfere with or modulate various biochemical pathways depending on the specific nucleophiles it encounters .

Pharmacokinetics

The compound’s lipophilicity, water solubility, and other physicochemical properties would likely influence its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific nucleophiles it reacts with and the resulting compounds formed . These effects could range from modulation of enzyme activity to alteration of cellular signaling pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of this compound . For instance, the compound’s reactivity might be affected by the pH of the environment, as this can influence the protonation states of potential nucleophiles .

Properties

IUPAC Name |

2-fluoro-3-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO3S/c1-12-5-3-2-4-6(7(5)9)13(8,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBMYYFZMVOAKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214350-99-8 | |

| Record name | 2-fluoro-3-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B1441461.png)

![6-Fluoro-2-azaspiro[3.3]heptane](/img/structure/B1441465.png)

![2-[4-(4-fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1441473.png)

![tert-butyl 4-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperazine-1-carboxylate dihydrochloride](/img/structure/B1441476.png)

![[4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1441480.png)